molecular formula C16H21BN2O2 B597652 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1362243-50-2

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B597652
CAS RN: 1362243-50-2
M. Wt: 284.166
InChI Key: AYWJWQSJIQZYEJ-UHFFFAOYSA-N
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Description

“1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the empirical formula C16H25BN2O4 . It is also known as Aminoethyl boronic acid pinacol ester nuclear tag, Benzyl boronate tag, and Nucleus-targeting probe building block .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” consists of a benzyl group attached to a pyrazole ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” include a molecular weight of 320.19 . It is a powder or solid form and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds. This reaction is employed to synthesize various biaryl or substituted aromatic compounds, which are crucial frameworks in pharmaceuticals, agrochemicals, and organic materials.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-catalyzed asymmetric hydrogenation: is another significant application . The compound serves as a chiral source of boron, which is essential for the hydrogenation process, leading to the production of chiral molecules with high enantiomeric excess. These molecules are valuable in the synthesis of drugs and other bioactive molecules.

Development of Inhibitors

The compound is used in the development of various inhibitors, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosothiol reductase, CDC7, and Acetyl-CoA carboxylase inhibitors . These inhibitors have potential therapeutic applications in treating diseases like cancer, inflammatory disorders, and metabolic diseases.

Proteomics Research

In proteomics research, this boronic acid ester is a biochemical tool used to study protein interactions and functions . It can be utilized to modify peptides and proteins, which helps in understanding their structure and role in various biological processes.

Palladium-Catalyzed Methylation

The compound is a substrate in palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane . This method is used to introduce methyl groups into molecules, which can significantly alter the biological activity and pharmacokinetic properties of therapeutic compounds.

Synthesis of Biologically Active Compounds

It is involved in the synthesis of a wide range of biologically active compounds . These include molecules with potential activity against various targets, which are important in the discovery of new drugs and treatments for diseases.

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” could involve its use in chemical biology experiments, particularly those involving the targeting of specific cellular components . Its potential applications in drug delivery and therapeutic efficacy could also be explored .

properties

IUPAC Name

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-18-19(14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWJWQSJIQZYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743728
Record name 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1362243-50-2
Record name 1-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1H-pyrazole-5-boronic acid, pinacol ester
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